Sodium Trifluoromethanesulfinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

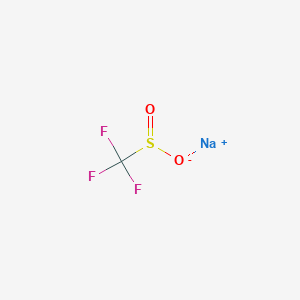

Sodium trifluoromethanesulfinate (CF₃SO₂Na) is the sodium salt of trifluoromethanesulfinic acid. It is a stable, inexpensive reagent widely used in organic fluorine chemistry. This compound is particularly known for its ability to introduce trifluoromethyl groups into various organic molecules, making it a valuable tool in synthetic chemistry .

準備方法

Synthetic Routes and Reaction Conditions: Sodium trifluoromethanesulfinate can be synthesized through several methods. One common approach involves the reaction of trifluoromethyl alkyl halide with an inorganic sulfur reducing agent, sodium bicarbonate, and water. The reaction is carried out at room temperature for 2-50 hours to obtain the sulfinate, which is then oxidized to generate the sulfonate .

Industrial Production Methods: In industrial settings, this compound is often produced by dissolving sodium sulfite in water and reacting it with trifluoromethyl sulfinyl chloride under controlled conditions. The reaction is typically carried out in a metal pressure-proof reactor to ensure safety and efficiency .

化学反応の分析

Types of Reactions: Sodium trifluoromethanesulfinate undergoes various types of reactions, including:

Oxidation: It can be oxidized to form trifluoromethanesulfonic acid.

Reduction: It can be reduced to form trifluoromethyl sulfide.

Substitution: It can participate in substitution reactions to introduce trifluoromethyl groups into aromatic compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include t-butyl hydroperoxide and dimethyl sulfoxide (DMSO).

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Catalysts like copper or palladium are often employed in substitution reactions.

Major Products:

- Trifluoromethanesulfonic acid

- Trifluoromethyl sulfide

- Trifluoromethylated aromatic compounds

科学的研究の応用

Trifluoromethylation Reactions

Overview : Sodium trifluoromethanesulfinate is primarily recognized for its role in introducing trifluoromethyl groups into organic molecules. This transformation is crucial for developing pharmaceuticals and agrochemicals due to the unique properties imparted by the trifluoromethyl group.

Mechanism : The reaction typically proceeds via a free radical mechanism. This compound reacts with electron-rich aromatic compounds under oxidative conditions, often using t-butyl hydroperoxide as an oxidant. This method allows for the selective introduction of the CF₃ group onto various substrates, including those that are electron-rich or electron-deficient .

Case Study : A study demonstrated the successful trifluoromethylation of phenolic compounds using this compound, resulting in high yields and selectivity for the desired products. This method showcases its effectiveness in modifying existing pharmaceuticals to enhance their efficacy .

Trifluoromethylsulfenylation and Sulfonylation

Applications : Beyond trifluoromethylation, this compound serves as a reagent for trifluoromethylsulfenylation and sulfonylation reactions. This capability allows chemists to introduce SCF₃ and SO₂CF₃ groups into organic molecules, expanding the toolbox for synthesizing complex organosulfur compounds .

Research Findings : Recent investigations revealed that this compound can effectively facilitate the formation of C–S bonds, which are critical in synthesizing biologically active compounds. For instance, it has been employed to synthesize various sulfide derivatives that exhibit antimicrobial properties .

Synthesis of Organosulfur Compounds

Versatility : this compound acts as a building block for synthesizing a wide range of organosulfur compounds through S–S, N–S, and C–S bond-forming reactions. This versatility makes it invaluable in synthetic organic chemistry .

Data Table: Applications of this compound

Industrial Applications

Purification Processes : In industrial settings, this compound is utilized in processes requiring purification from complex mixtures. Techniques such as liquid-liquid extraction have been developed to isolate this compound efficiently from reaction mixtures containing by-products like dimethylformamide .

Challenges and Innovations : While methods exist for purifying this compound, scaling these processes to an industrial level poses challenges related to safety and profitability. Research continues to optimize these methods to enhance yield and reduce costs .

Environmental Considerations

The use of this compound has been explored within the context of green chemistry. Its ability to function under mild conditions with minimal waste generation aligns with current trends toward more sustainable chemical practices. For example, using DMSO as an oxidant in reactions involving this compound presents an environmentally friendly alternative to traditional methods .

作用機序

The mechanism by which sodium trifluoromethanesulfinate exerts its effects involves the generation of trifluoromethyl radicals. These radicals can react with various substrates to introduce trifluoromethyl groups. The reaction typically proceeds via a free radical mechanism, often initiated by oxidizing agents like t-butyl hydroperoxide .

類似化合物との比較

- Sodium trifluoromethanesulfonate (CF₃SO₃Na)

- Zinc difluoromethanesulfinate (Zn(CF₂SO₂)₂)

Comparison:

- Sodium trifluoromethanesulfinate is unique in its ability to introduce trifluoromethyl groups under mild conditions, making it more versatile compared to other reagents.

- Sodium trifluoromethanesulfonate is primarily used as a catalyst and reagent in organic reactions, but it does not offer the same level of reactivity for trifluoromethylation.

- Zinc difluoromethanesulfinate can introduce difluoromethyl groups, but it requires more stringent reaction conditions compared to this compound .

特性

CAS番号 |

2926-29-6 |

|---|---|

分子式 |

CHF3NaO2S |

分子量 |

157.07 g/mol |

IUPAC名 |

sodium;trifluoromethanesulfinate |

InChI |

InChI=1S/CHF3O2S.Na/c2-1(3,4)7(5)6;/h(H,5,6); |

InChIキー |

FGANOFJJPMSZCK-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)[O-].[Na+] |

異性体SMILES |

C(F)(F)(F)S(=O)[O-].[Na+] |

正規SMILES |

C(F)(F)(F)S(=O)O.[Na] |

Key on ui other cas no. |

2926-29-6 |

ピクトグラム |

Irritant |

同義語 |

1,1,1-Trifluoromethanesulfinic Acid Sodium Salt (1:1); Trifluoromethanesulfinic Acid Sodium Salt; Langlois reagent; Sodium Trifluoromethanesulfinate; Sodium Trifluoromethylsulfinate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。